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molecular formula C7H8BrNS B8726680 4-Bromo-2-(methylsulfanylmethyl)pyridine

4-Bromo-2-(methylsulfanylmethyl)pyridine

Cat. No. B8726680
M. Wt: 218.12 g/mol
InChI Key: FRUZPIIRRIDUQX-UHFFFAOYSA-N
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Patent
US08877759B2

Procedure details

Crude 4-bromo-2-(bromomethyl)pyridine was dissolved in N,N-dimethylformamide (3.000 mL), and mixture was cooled on an ice bath followed by the portion wise addition of methylsulfanylsodium (2.037 g, 29.07 mmol). Reaction mixture was left to stir for 10 minutes. The mixture was diluted with ethyl acetate, organic layer was washed with water and brine. Organic layer was extracted, dried over MgSO4 and concentrated in vacuo to a solid. Residue was purification by silica gel column chromatography loaded with dichloromethane and eluted with 50% diethylether/petroleum ether. Product fractions were combined and concentrated in vacuo to give the sub-titled product (0.8 g, 12.6%). 1H NMR (400.0 MHz, DMSO-d6) δ 2.25 (s, 3H), 3.80 (s, 2H), 7.4 (d, 1H), 7.6 (s, 1H), 8.4 (d, 1H); LC/MS m/z 220.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.037 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
12.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8]Br)[CH:3]=1.[CH3:10][S:11][Na]>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][S:11][CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=NC=C1)CBr
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.037 g
Type
reactant
Smiles
CS[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
mixture was cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
Reaction mixture
WAIT
Type
WAIT
Details
was left
WASH
Type
WASH
Details
was washed with water and brine
EXTRACTION
Type
EXTRACTION
Details
Organic layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
purification by silica gel column chromatography
WASH
Type
WASH
Details
eluted with 50% diethylether/petroleum ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=NC=C1)CSC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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